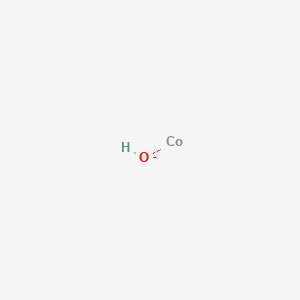
Cobaltite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltite, also known as this compound, is a useful research compound. Its molecular formula is CoHO- and its molecular weight is 75.941 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Minerals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Energy Storage Applications
Supercapacitors
Cobaltite materials have gained attention in the development of supercapacitors due to their high specific capacitance and excellent charge-discharge performance. For instance, nickel this compound (NiCo2O4) has been synthesized on conductive substrates like nickel foam, enhancing its electrochemical performance. The interconnected nanoplate-like structure of NiCo2O4 provides efficient electron and ion transport channels, making it suitable for high-performance supercapacitor applications .
| Material | Specific Capacitance (F/g) | Conductivity (S/m) | Notes |
|---|---|---|---|
| Nickel this compound | 150-300 | High | Synthesized on nickel foam |
| Spinel this compound | 200-400 | Moderate | Used in hybrid supercapacitors |
Electrochemical Sensors
this compound has also been utilized in electrochemical sensors for detecting glucose and other biomolecules. The electrochemical properties of this compound allow for sensitive detection methods, making it a promising candidate for biomedical applications .
Catalytic Applications
Oxygen Evolution Reaction (OER)
this compound serves as an effective electrocatalyst in the oxygen evolution reaction, crucial for water-splitting applications. The bifunctional nature of cobaltites enables them to catalyze both the oxygen evolution and hydrogen evolution reactions efficiently. Recent studies have shown that cobalt-based catalysts exhibit low overpotentials and high stability under operational conditions .
| Catalyst Type | Overpotential (mV) | Tafel Slope (mV/decade) | Stability (hours) |
|---|---|---|---|
| CoFe@PN-CF | 320 | 48 | >25 |
| NiFe/NC10% | 350 | 56 | >20 |
Dye-Sensitized Solar Cells (DSCs)
Cobalt-based redox mediators have been incorporated into dye-sensitized solar cells to enhance efficiency. By optimizing the properties of cobalt polypyridine complexes with organic sensitizers, researchers achieved solar cells with conversion efficiencies exceeding 6.7% .
Environmental Applications
Photocatalysis
this compound materials are being explored for their photocatalytic properties in degrading environmental pollutants such as dyes. Studies have demonstrated that nickel this compound nanoparticles can effectively degrade methylene blue under visible light irradiation, showcasing their potential in environmental remediation technologies .
Heavy Metal Removal
Recent research indicates that cobalt ferrite nanoparticles can be functionalized to serve as nanosorbents for the removal of heavy metals from aqueous solutions. This application is particularly relevant in addressing environmental contamination issues .
Case Studies
Case Study 1: Green Synthesis of Nickel this compound Nanoparticles
A study focused on the biogenic synthesis of nickel this compound nanoparticles using natural extracts demonstrated an eco-friendly approach to producing materials with significant photocatalytic activity for dye degradation. Characterization techniques such as Raman spectroscopy and FTIR confirmed the successful synthesis and functional properties of the nanoparticles .
Case Study 2: Electrocatalytic Performance of Cobalt-Based Catalysts
Research on cobalt-based electrocatalysts highlighted their effectiveness for OER with minimal overpotentials and high durability. The study utilized a three-electrode system to evaluate the electrochemical performance of various this compound compositions under alkaline conditions, revealing promising results for future energy applications .
Propiedades
Número CAS |
1303-15-7 |
|---|---|
Fórmula molecular |
CoHO- |
Peso molecular |
75.941 g/mol |
Nombre IUPAC |
cobalt;hydroxide |
InChI |
InChI=1S/Co.H2O/h;1H2/p-1 |
Clave InChI |
SAXCKUIOAKKRAS-UHFFFAOYSA-M |
SMILES |
[OH-].[Co] |
SMILES canónico |
[OH-].[Co] |
Sinónimos |
cobaltite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















